molecular formula C21H22N4O2S B12274137 N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide

N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B12274137
M. Wt: 394.5 g/mol
InChI Key: FVZYOWGFQRKROB-UHFFFAOYSA-N
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Description

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the compound can be synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl groups can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of a pyrazole ring, phenyl group, and sulfanyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide

InChI

InChI=1S/C21H22N4O2S/c1-25-14-17(13-23-25)16-9-7-15(8-10-16)11-12-22-20(26)21(27)24-18-5-3-4-6-19(18)28-2/h3-10,13-14H,11-12H2,1-2H3,(H,22,26)(H,24,27)

InChI Key

FVZYOWGFQRKROB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC

Origin of Product

United States

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